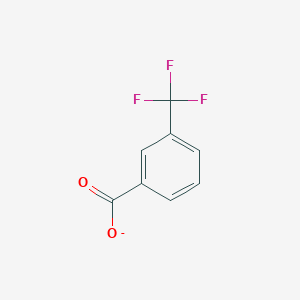

3-Trifluoromethylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Trifluoromethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H4F3O2- and its molecular weight is 189.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 3-Trifluoromethylbenzoate?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting trifluoromethyl-substituted benzoyl chloride with alcohols (e.g., methanol or ethanol) under controlled conditions. For example, triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts in anhydrous tetrahydrofuran (THF) . Purification is achieved through column chromatography or recrystallization, with thin-layer chromatography (TLC) monitoring reaction progress . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% as per typical research-grade standards) and separate isomers .

- Mass Spectrometry (MS): Confirms molecular weight (190.12 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are critical for verifying trifluoromethyl group integration and aromatic proton environments .

- X-ray Crystallography: Resolves crystal structure and intermolecular interactions, though this requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound derivatives under varying conditions?

Methodological Answer: Optimization involves systematic variation of:

- Solvent Polarity: THF or dichloromethane (DCM) enhances solubility of intermediates.

- Catalyst Use: Lewis acids (e.g., ZnCl₂) may accelerate esterification.

- Temperature Gradients: Lower temperatures favor selectivity; reflux improves kinetics.

- Stoichiometry: Excess alcohol (1.5–2 eq.) drives esterification to completion.

Reaction progress should be monitored via TLC or in situ FTIR to detect carbonyl intermediates. Post-reaction, fractional distillation or preparative HPLC can isolate high-purity products .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.

- Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid ) to isolate substituent effects.

- Meta-Analysis: Apply statistical tools to aggregate data across studies, identifying outliers or methodological biases .

Q. How do structural modifications influence the physicochemical properties of this compound analogs?

Methodological Answer: Modifications at the benzoate ring alter:

- Lipophilicity: Trifluoromethyl groups increase logP, enhancing membrane permeability.

- Electron-Withdrawing Effects: Fluorine substituents stabilize negative charges, affecting acidity (pKa ~2.5–3.0) .

- Thermal Stability: Bulky substituents (e.g., benzyl groups) raise melting points (e.g., 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid ).

| Analog | CAS RN | Key Property | Application |

|---|---|---|---|

| 3-Trifluoromethylbenzoic acid | 454-92-2 | High acidity (pKa ~2.8) | Catalysis, drug intermediates |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | Reactive acylating agent | Polymer synthesis |

| Ethyl 3-fluoro-4-hydroxybenzoate | 56355-21-6 | Enzyme inhibition potential | Medicinal chemistry |

| Data compiled from . |

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. How can researchers validate the purity of this compound for quantitative studies?

Methodological Answer:

- Certified Reference Materials (CRMs): Use CRM4601-b (200 mg, >95% purity) for NMR calibration .

- Multi-Technique Cross-Validation: Combine HPLC (retention time), MS (m/z 190.12), and elemental analysis (%C, %F) .

Propiedades

IUPAC Name |

3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXQBFUUVCDIRK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3O2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262618 |

Source

|

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75899-44-4 |

Source

|

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.